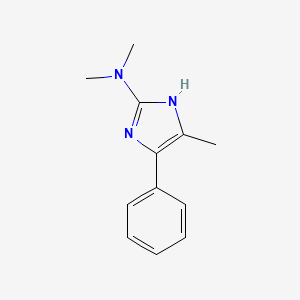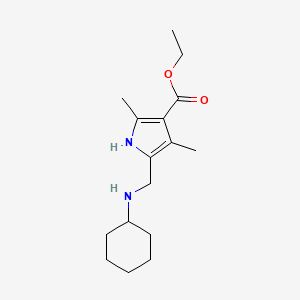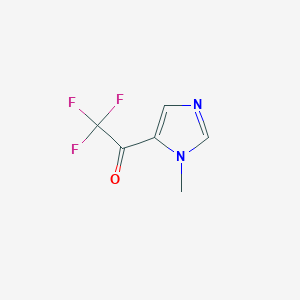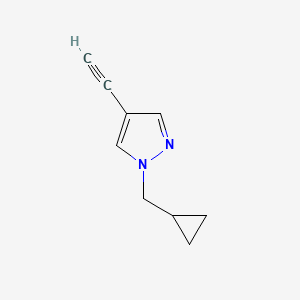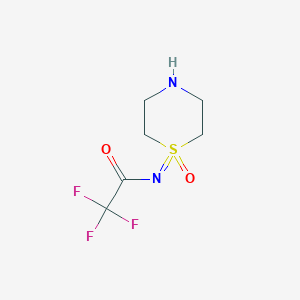
APL1b25 Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APL1b25 Trifluoroacetate is a compound derived from amyloid precursor-like protein 1 beta species. It is often used in research settings, particularly in studies related to Alzheimer’s disease and Down syndrome. The compound is known for its potential as a biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of APL1b25 Trifluoroacetate typically involves the use of trifluoroacetic acid in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid is also used during reversed-phase high-performance liquid chromatography (HPLC) purification of peptides . The synthetic route involves the use of acetate and fluoride as precursors, and the reaction conditions include the use of ion chromatography for the separation of trifluoroacetate, acetate, and fluoride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of reagent-free ion chromatography systems. These systems allow for the determination of anions or cations with only the addition of deionized water . The high-capacity IonPac AS18 anion-exchange column is used to separate trace trifluoroacetate from an excess of other anions in pharmaceutical buffers .
Chemical Reactions Analysis
Types of Reactions: APL1b25 Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative deprotection of dithiane-containing alkaloids in the presence of bis(trifluoroacetoxy)iodobenzene . This reaction is ideal for labile alkaloids and generates the corresponding ketoamines .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include phenyliodine bis(trifluoroacetate) and nitroxyl radical catalysts . The conditions for these reactions are typically mild and metal-free, making them suitable for a broad substrate scope .
Major Products: The major products formed from reactions involving this compound include vicinal tricarbonyl amides and primary aryl, heteroaryl, and alkyl amines . These products are valuable in various chemical synthesis processes.
Scientific Research Applications
APL1b25 Trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it serves as a potential biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome . The compound is also used in the purification of synthetic peptides in the pharmaceutical and biotechnology industries .
Mechanism of Action
The mechanism of action of APL1b25 Trifluoroacetate involves its interaction with amyloid precursor-like protein 1. The compound is involved in the pathogenesis of Alzheimer’s disease, and its enzymatic processing results in peptides that are not neurotoxic . The molecular targets and pathways involved include the amyloid precursor-like protein 1 and its associated pathways in the brain .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to APL1b25 Trifluoroacetate include other amyloid precursor-like protein 1 beta species such as APL1b27 and APL1b28 . These compounds share similar properties and applications in research related to Alzheimer’s disease and Down syndrome.
Uniqueness: This compound is unique in its potential as a biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome . Unlike other similar compounds, this compound has shown a significant positive correlation with cognitive decline in Down syndrome patients .
Properties
Molecular Formula |
C100H167F3N28O37S |
|---|---|
Molecular Weight |
2442.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C98H166N28O35S.C2HF3O2/c1-19-49(12)77(96(160)117-59(28-31-162-18)83(147)106-37-67(131)109-50(13)79(143)104-36-66(130)103-41-74(141)142)125-90(154)62(34-46(6)7)119-89(153)60(32-44(2)3)113-68(132)38-107-84(148)63(42-127)120-95(159)76(48(10)11)124-81(145)52(15)110-85(149)57(24-26-71(135)136)116-86(150)56(22-20-29-102-98(100)101)115-91(155)64(43-128)121-94(158)75(47(8)9)122-69(133)40-108-93(157)78(54(17)129)123-70(134)39-105-80(144)51(14)111-92(156)65-23-21-30-126(65)97(161)53(16)112-88(152)61(33-45(4)5)118-87(151)58(25-27-72(137)138)114-82(146)55(99)35-73(139)140;3-2(4,5)1(6)7/h44-65,75-78,127-129H,19-43,99H2,1-18H3,(H,103,130)(H,104,143)(H,105,144)(H,106,147)(H,107,148)(H,108,157)(H,109,131)(H,110,149)(H,111,156)(H,112,152)(H,113,132)(H,114,146)(H,115,155)(H,116,150)(H,117,160)(H,118,151)(H,119,153)(H,120,159)(H,121,158)(H,122,133)(H,123,134)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H4,100,101,102);(H,6,7)/t49-,50-,51-,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-,76-,77-,78-;/m0./s1 |
InChI Key |
IUSJYZVLKBOWIB-OMMPKWBLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


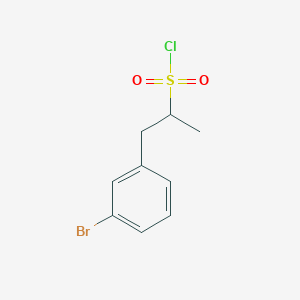


![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
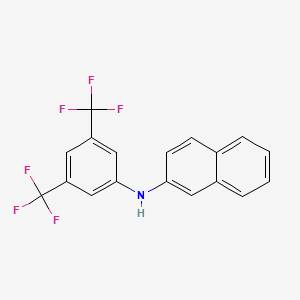
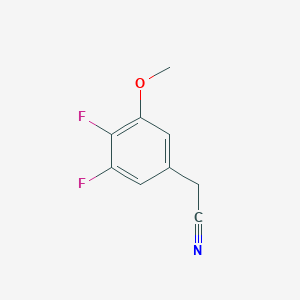
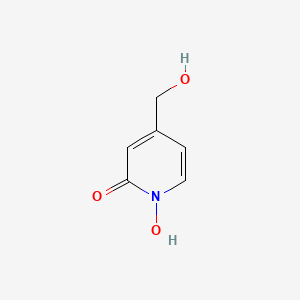
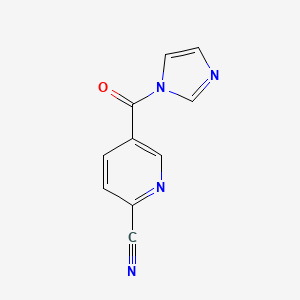
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
